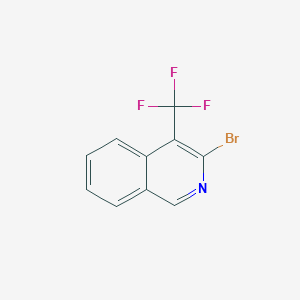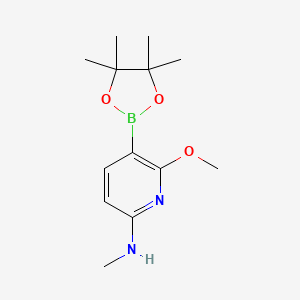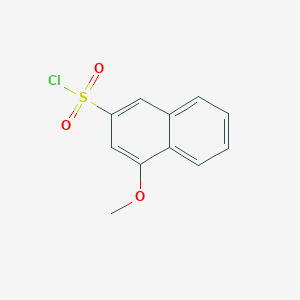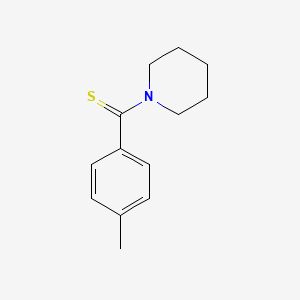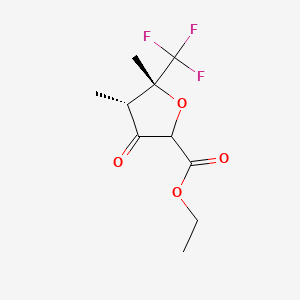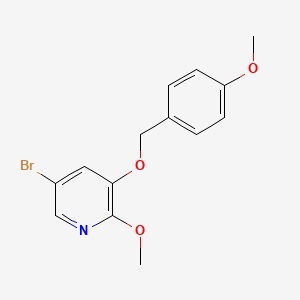
5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.15 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry and biology. It is characterized by the presence of a bromine atom, a methoxy group, and a methoxybenzyl group attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine typically involves the reaction of 2-hydroxy-5-bromopyridine with 4-methoxybenzyl alcohol . The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of protective groups and subsequent deprotection steps to achieve the final compound.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The methoxy and methoxybenzyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can result in the formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and methoxy groups allows the compound to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Comparison: Compared to similar compounds, 5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C14H14BrNO3 |
|---|---|
Peso molecular |
324.17 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-3-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C14H14BrNO3/c1-17-12-5-3-10(4-6-12)9-19-13-7-11(15)8-16-14(13)18-2/h3-8H,9H2,1-2H3 |
Clave InChI |
LRWBMLLVJSGNPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)
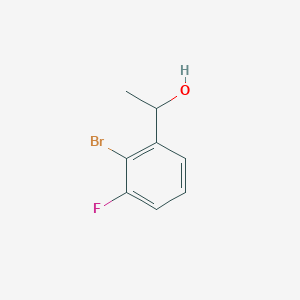

![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
